1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione
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Overview
Description
1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione is an organic compound characterized by the presence of two benzotriazole groups attached to a hexane backbone with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of hexane-1,6-dione with benzotriazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Oxidation and Reduction: The ketone functionalities can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) as the solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazole derivatives and reduced or oxidized forms of the original compound .
Scientific Research Applications
1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in the study of biological systems and the development of pharmaceuticals.
Industrial Applications: The compound finds use in various industrial processes, including the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione involves its ability to participate in nucleophilic substitution reactions due to the presence of benzotriazole groups. These groups can activate the compound towards various transformations, making it a versatile intermediate in organic synthesis . The ketone functionalities also play a crucial role in its reactivity, allowing for oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
1,6-bis(imidazol-1-yl)hexane: Similar structure but with imidazole groups instead of benzotriazole.
1,6-bis(maleimido)hexane: Contains maleimide groups and is used as a cross-linking reagent.
Uniqueness
1,6-bis(1H-benzotriazol-1-yl)hexane-1,6-dione is unique due to the presence of benzotriazole groups, which confer specific electronic and steric properties. These properties make the compound highly reactive and versatile in various chemical transformations, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H16N6O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,6-bis(benzotriazol-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H16N6O2/c25-17(23-15-9-3-1-7-13(15)19-21-23)11-5-6-12-18(26)24-16-10-4-2-8-14(16)20-22-24/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
UZNKHBFLPCZKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCCCC(=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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